Enantiomeric Purity: (2S) vs. (2R) Configuration
The (2S)-enantiomer is supplied with a specified optical purity that distinguishes it from the racemate or the (2R)-enantiomer. While the (2S)-enantiomer is available as a single stereoisomer with ≥95% chemical purity, the analogous (2R)-enantiomer is not commercially listed with a certified optical rotation, making the (2S) form the only well-characterized chirally pure option for asymmetric synthesis .
| Evidence Dimension | Absolute configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (2S) single enantiomer, ≥95% purity (HPLC, NMR certified) |
| Comparator Or Baseline | (2R)-2-(3-nitrophenyl)propan-1-amine: no certified optical rotation or enantiomeric excess value publicly available |
| Quantified Difference | Defined (S)-configuration with full analytical characterization vs. uncharacterized (R)-enantiomer |
| Conditions | Vendor specifications (CymitQuimica, Bidepharm) for chemical purity and chiral identity |
Why This Matters
Procurement of the (S)-enantiomer ensures reproducibility in chiral synthesis and biological assays where stereochemistry dictates activity.
